6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Medicinal Chemistry Building Block Procurement Scaffold Engineering

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 2137691-14-4, MFCD31558883) is a heterocyclic building block belonging to the tetrahydropyrazolo[1,5-a]pyrimidine family, bearing a partially saturated 4,5,6,7-tetrahydropyrimidine ring fused to a pyrazole, a methyl group at the 6-position, and a reactive carbaldehyde at the 3-position. Its molecular formula is C8H11N3O, with a molecular weight of 165.19 g/mol.

Molecular Formula C8H11N3O
Molecular Weight 165.196
CAS No. 2137691-14-4
Cat. No. B2636060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
CAS2137691-14-4
Molecular FormulaC8H11N3O
Molecular Weight165.196
Structural Identifiers
SMILESCC1CNC2=C(C=NN2C1)C=O
InChIInChI=1S/C8H11N3O/c1-6-2-9-8-7(5-12)3-10-11(8)4-6/h3,5-6,9H,2,4H2,1H3
InChIKeySPMCLZRATZOHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 2137691-14-4): A Differentiated Tetrahydropyrazolopyrimidine Aldehyde Building Block for Medicinal Chemistry Procurement


6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 2137691-14-4, MFCD31558883) is a heterocyclic building block belonging to the tetrahydropyrazolo[1,5-a]pyrimidine family, bearing a partially saturated 4,5,6,7-tetrahydropyrimidine ring fused to a pyrazole, a methyl group at the 6-position, and a reactive carbaldehyde at the 3-position . Its molecular formula is C8H11N3O, with a molecular weight of 165.19 g/mol . The tetrahydropyrazolo[1,5-a]pyrimidine scaffold constitutes the core skeleton of the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor zanubrutinib (Brukinsa) and has been independently validated as a privileged pharmacophore in phosphodiesterase 2A (PDE2A) inhibitors and anti-tubercular agents [1][2][3].

Why Generic Substitution Fails for 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde: Structural Features That Cannot Be Interchanged


Substituting 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde with a closely related pyrazolo[1,5-a]pyrimidine analog is not straightforward because no single commercially available comparator simultaneously combines the three structural features critical for downstream applications: (i) a partially saturated 4,5,6,7-tetrahydropyrimidine ring that introduces an sp³-hybridized NH capable of hydrogen-bond donation and alters conformational flexibility relative to the fully aromatic core [1], (ii) a 6-methyl substituent that matches the substitution pattern of advanced PDE2A inhibitor leads (e.g., compound 38a, PDE2A IC50 = 0.024 μM) and influences both lipophilicity and steric interactions within the target binding pocket [2], and (iii) a 3-carbaldehyde group that serves as a versatile synthetic handle for reductive amination, oxidation, and C–C bond-forming reactions—transformations not accessible from the corresponding 3-carbonitrile or 3-carboxamide analogs . The fully aromatic analog (CAS 879072-59-0) lacks both ring saturation and the 6-methyl group; the 6-methyl aromatic analog (CAS 1263059-02-4) lacks ring saturation; and the unsubstituted tetrahydro analog (CAS 474957-13-6) lacks the 6-methyl group. Each structural omission precludes faithful SAR exploration in programs where the tetrahydropyrazolo[1,5-a]pyrimidine scaffold has been pharmacologically validated [3][4].

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde: Quantitative Differentiation Evidence Against Closest Analogs for Sourcing Decisions


Structural Differentiation: Combined 6-Methyl, Saturated Ring, and 3-Carbaldehyde Features Absent from All Closest Comparators

The target compound (CAS 2137691-14-4) uniquely combines three structural features not simultaneously present in any single commercially available analog. Relative to the fully aromatic pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 879072-59-0), it differs by ring saturation (+4 H atoms; MW +18.06 Da) and the presence of a 6-methyl group . Relative to 6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 1263059-02-4), it differs by saturation of the pyrimidine ring (MW +4.03 Da; hybridized NH present) . Relative to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 474957-13-6), it differs by the presence of the 6-methyl substituent (MW +14.02 Da) . The saturated ring introduces an sp³-hybridized NH with hydrogen-bond donor capacity absent in aromatic analogs, while the 6-methyl group increases steric bulk and lipophilicity—both features are critical recognition elements in the BTK and PDE2A binding pockets [1].

Medicinal Chemistry Building Block Procurement Scaffold Engineering

Scaffold Validation I: PDE2A Inhibitor Lead Series—Quantitative Potency and Selectivity Data for the 6-Methylpyrazolo[1,5-a]pyrimidine Chemotype

The 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide series, for which the target compound serves as a direct synthetic precursor (via oxidation of the 3-carbaldehyde to the carboxamide), yielded compound 38a with a PDE2A IC50 of 0.024 μM (24 nM) and >300-fold selectivity over PDE1A, PDE3A, PDE4D2, PDE5A1, PDE6AB, PDE7B, PDE8A1, PDE9A2, PDE10A2, and PDE11A4 [1]. The racemic compound 38 showed a PDE2A IC50 of 0.053 μM, while the distomer 38b was essentially inactive (IC50 > 100 μM), demonstrating enantioselective recognition [1]. Compound 38a significantly elevated cGMP levels in mouse brain following oral administration, validating in vivo target engagement [2]. In contrast, the unsubstituted aromatic hit compound 18 showed a substantially weaker PDE2A IC50 of 3.8 μM (158-fold less potent than 38a), and the 7-unsubstituted analog (compound 21) had an IC50 of 0.49 μM, confirming that the 6-methyl and other substituents are critical for nanomolar potency [3]. The target compound's 6-methyl group on the tetrahydropyrimidine ring matches the substitution pattern of the most potent leads in this series.

Phosphodiesterase Inhibition Cognitive Disorders CNS Drug Discovery

Scaffold Validation II: Tetrahydropyrazolo[1,5-a]pyrimidine as Core of Potent Anti-Tubercular Agents with In Vivo Efficacy

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold was independently identified as a hit series from a Mycobacterium tuberculosis whole-cell high-throughput screening campaign [1]. Compound 9, bearing the tetrahydropyrazolo[1,5-a]pyrimidine core with a (5R,7S) configuration, exhibited the best potency against Mtb H37Rv with an MIC of 0.15 μM, achieved a 3.5 log CFU reduction of Mtb in infected mice after oral administration at 100 mg/kg once daily for 28 days, and was active across all tested MDR-TB isolates [1][2]. The saturated tetrahydropyrimidine ring NH and stereochemistry at C-5 and C-7 were identified as part of the key pharmacophore [3]. Critically, the (5S,7R) enantiomers were inactive (MIC > 20 μM), demonstrating that the specific stereochemistry of the tetrahydro core is essential [3]. In the broader SAR, replacement of the LHS-phenyl with 2-pyridyl (compound 18) resulted in a 348-fold loss of activity (MIC = 52.2 μM), confirming that both the core scaffold and the substitution pattern are tightly constrained [4]. The target compound's aldehyde serves as a direct precursor to the carboxamide pharmacophore via oxidation and amide coupling.

Antitubercular Drug Discovery Infectious Disease Phenotypic Screening

Scaffold Validation III: Tetrahydropyrazolo[1,5-a]pyrimidine Core as Essential Pharmacophore of FDA-Approved BTK Inhibitor Zanubrutinib

The chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is the key core skeleton of the FDA-approved BTK inhibitor zanubrutinib (Brukinsa) [1]. Zanubrutinib inhibits BTK with an IC50 of 0.3 nM in biochemical assays and BTK phosphorylation at Y223 with an IC50 of 1.8 nM in Ramos cells, and reduces REC-1 cell viability with an IC50 of 0.36 nM . It demonstrates selectivity for BTK over a panel of 304 kinases at 1 μM and shows a more restricted off-target profile compared to the first-generation BTK inhibitor ibrutinib (BTK IC50 = 1.5 nM; zanubrutinib is 5-fold more potent on BTK) [2]. The saturated tetrahydropyrimidine ring with defined (7S) stereochemistry is essential for BTK binding; the catalyst-controlled asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines achieved up to 99% ee for constructing this chiral core, and the decagram-scale synthesis demonstrated the practical feasibility of manufacturing [1]. The target compound, while lacking the 7-substituent and 3-carboxamide of zanubrutinib, provides the identical saturated core scaffold with a versatile 3-carbaldehyde handle for divergent functionalization toward BTK inhibitor analogs.

BTK Inhibition Oncology Kinase Inhibitor

Aldehyde Reactivity Advantage: 3-Carbaldehyde as a Versatile Synthetic Handle for Divergent Library Synthesis Compared to 3-Carbonitrile and 3-Carboxamide Analogs

The 3-carbaldehyde group in the target compound enables a wider range of direct derivatization reactions compared to the 3-carbonitrile (zanubrutinib core intermediate) and 3-carboxamide analogs . Reductive amination with primary or secondary amines directly yields 3-aminomethyl derivatives—a transformation not accessible from the nitrile or carboxamide without multistep sequences [1]. The aldehyde can be oxidized to the carboxylic acid (precursor to carboxamides, esters, and Weinreb amides), reduced to the primary alcohol (for Mitsunobu or etherification chemistry), or engaged in C–C bond-forming reactions (Wittig olefination, Grignard addition, Henry reaction) . In the PDE2A inhibitor program at Takeda, the 3-carboxamide final compounds were accessed from aldehyde intermediates, and the SynInnova catalog explicitly lists the structurally related 6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (SI-1796) as an advanced key intermediate for PDE2A inhibitor SI-1787 . The 3-carbonitrile analog (CAS not commercially available as a standalone building block) requires harsh hydrolysis or reduction conditions to access the corresponding acid or amine, while the 3-carboxamide is a terminal functional group with limited further reactivity.

Parallel Synthesis Combinatorial Chemistry Functional Group Interconversion

Procurement Differentiation: Comparative Pricing, Availability, and Purity Profile Against Closest Commercially Available Analogs

The target compound (CAS 2137691-14-4) shows a distinct procurement profile compared to its closest commercially available analogs . From 10xChem, it is offered at $294.00/50mg, $421.00/100mg, and $1,154.00/1g at 95% purity with a 2-week lead time . In comparison, the fully aromatic unsubstituted analog (CAS 879072-59-0) is priced at $110/100mg and $336/1g from AKSci—approximately 2.7-fold less expensive per 100mg . The unsubstituted tetrahydro analog (CAS 474957-13-6) is listed at approximately ¥10,800 (~$1,480)/1g at 95% purity from Leyan, with 2-3 day lead time within China . The higher per-unit cost of the target compound reflects the added synthetic complexity of installing the 6-methyl group on the saturated scaffold. Critically, the target compound is supplied by fewer vendors (10xChem, AKSci, CymitQuimica, Biosynth) than the aromatic analog, which is available from Sigma-Aldrich, AKSci, Santa Cruz Biotechnology, Bidepharm, Leyan, and others . For procurement planning, the 2-week lead time and limited vendor pool should be factored into project timelines versus the more readily available aromatic analogs.

Chemical Procurement Building Block Sourcing Cost-Benefit Analysis

High-Impact Application Scenarios for 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde in Drug Discovery and Chemical Biology


PDE2A Inhibitor Lead Optimization for Cognitive Disorders

In medicinal chemistry programs targeting phosphodiesterase 2A for cognitive impairment in schizophrenia and neurodegenerative disorders, this compound serves as a strategic building block for accessing the 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide chemotype. The Takeda Pharmaceutical lead series demonstrated that 6-methyl substitution combined with appropriate N-alkyl carboxamide appendages yields compounds with PDE2A IC50 values as low as 0.024 μM, >300-fold selectivity across the PDE family, oral bioavailability, brain penetration, and pharmacodynamic elevation of cGMP in mouse brain [1]. The 3-carbaldehyde in the target compound can be oxidized to the carboxylic acid and coupled with diverse amines to generate focused libraries for SAR exploration. The saturated tetrahydropyrimidine ring with its NH hydrogen-bond donor has been shown by co-crystal structure analysis to engage in unique interactions with the PDE2A active site [2].

Anti-Tubercular Drug Discovery Targeting MDR-TB

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold has been independently validated as an anti-tubercular pharmacophore through whole-cell phenotypic screening against Mycobacterium tuberculosis [3]. Optimized compound 9 achieved an MIC of 0.15 μM against Mtb H37Rv and a 3.5 log CFU reduction in a mouse efficacy model, with activity retained against multidrug-resistant clinical isolates [3]. The target compound provides the saturated core scaffold with the correct 6-methyl substitution and a 3-carbaldehyde handle for conversion to the carboxamide pharmacophore. The (5R,7S) stereochemistry of the tetrahydro ring is critical for activity, as the (5S,7R) enantiomers are inactive (MIC > 20 μM), underscoring the importance of the saturated ring architecture [4]. Researchers can use this building block to generate novel tetrahydropyrazolopyrimidine carboxamide libraries for anti-TB screening.

BTK Inhibitor Development Leveraging the Zanubrutinib-Validated Core Scaffold

The FDA-approved BTK inhibitor zanubrutinib (Brukinsa) contains the chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine as its core skeleton, validating this scaffold for clinical-stage kinase inhibitor development [5]. Zanubrutinib achieves a BTK IC50 of 0.3 nM with a favorable selectivity profile against 304 kinases and reduced off-target activity compared to ibrutinib [6]. The target compound provides the identical saturated core scaffold with a 3-carbaldehyde that can be elaborated to diverse 3-substituted analogs—including carboxamides, aminomethyl derivatives, and heterocyclic fusions—for BTK inhibitor SAR studies. The asymmetric hydrogenation methodology recently developed for this scaffold class (up to 99% ee, decagram scale) provides a viable route to chiral intermediates for programs requiring enantiomerically pure material [5].

Divergent Parallel Library Synthesis via 3-Carbaldehyde Functionalization

The 3-carbaldehyde functional group in this compound enables at least six distinct reaction pathways—reductive amination, oxidation to carboxylic acid, reduction to primary alcohol, Wittig olefination, Grignard addition, and Henry reaction—from a single building block . This multi-directional reactivity supports efficient parallel library synthesis for hit-to-lead and lead optimization campaigns across multiple target classes (PDE2A, BTK, anti-TB, and others). The SynInnova catalog explicitly designates the structurally related 6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde as an advanced key intermediate for PDE2A inhibitor synthesis, referencing the J. Med. Chem. 2017 publication . Compared to 3-carbonitrile or 3-carboxamide analogs that offer limited further functionalization, the aldehyde provides superior synthetic divergence, enabling medicinal chemistry teams to explore broader chemical space from a single procurement event.

Quote Request

Request a Quote for 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.